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Compound of Interest

Compound Name: 9,10-Dibromophenanthrene

Cat. No.: B099643

This guide provides an in-depth analysis of the crystal structure of 9,10-
Dibromophenanthrene, tailored for researchers, scientists, and professionals in drug
development. The document outlines the crystallographic data, experimental protocols for
synthesis and crystal analysis, and key structural features of the molecule.

Crystallographic Data

The crystal structure of 9,10-Dibromophenanthrene (Ci14HsBr2) has been determined by
single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key
crystallographic parameters and data collection details are summarized in the table below.
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Parameter

Value

Chemical Formula

C14HsBr2

Molecular Weight

336.02 g/mol [1][2][3]

Crystal System

Monoclinic[1]

Space Group

Not specified in provided search results.

Unit Cell Dimensions

a = 18.2630 (15) Ab = 9.0963 (8) Ac = 7.3025
(6) AR = 114.499 (2)°[1]

Unit Cell Volume

1103.91 (16) A3[1]

Z (Molecules per unit cell)

4[1]

Radiation Type

Mo Ka[1]

Wavelength Not specified in provided search results.
Temperature 223 K[1]
Absorption Coefficient () 7.31 mm~1[1]

Crystal Size 0.5x 0.1 x 0.08 mm[1]
Reflections Collected 5151[1]
Independent Reflections 1257[1]
R_int 0.028[1]

Final R indices [I > 20(l)]

R[F2 > 20(F?)] = 0.033[1]

WR(F?) 0.116[1]
Goodness-of-fit (S) 1.25[1]
Max./Min. Residual Density 0.67/-1.49 e A-3[1]

Molecular and Crystal Structure

The 9,10-Dibromophenanthrene molecule is nearly planar, with a maximum deviation of
0.0355 (7) A.[1] The molecule exhibits crystallographic twofold (Cz2) symmetry.[1]
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In the crystal, the molecules arrange in a face-to-face slipped antiparallel t—mt stacking
interaction along the c-axis.[1] The interplanar distance is 3.471 (7) A, with centroid-centroid
distances ranging from 3.617 (5) to 3.803 (6) A.[1] This packing arrangement is distinct from
the herringbone-like structure observed in 3,6-diboromophenanthrene, highlighting the influence
of bromo substituent positions on the crystal packing.[1]

Experimental Protocols
Synthesis of 9,10-Dibromophenanthrene

The synthesis of 9,10-Dibromophenanthrene was achieved by treating 2,2'-
bis(dibromomethyl)biphenyl with potassium t-butoxide.[1]

Procedure:

A solution of 2,2'-bis(dibromomethyl)biphenyl (300 mg, 0.60 mmol) in 6 ml of DMF was
cooled in an ice bath.[1]

o Potassium t-butoxide (1.00 g, 9.05 mmol) was added to the cooled solution.[1]

e The mixture was stirred for 30 minutes.[1]

e The reaction was quenched by the addition of 6M HCI.[1]

e The resulting solid was extracted with toluene, washed with brine, and dried over Na2S0a.[1]

» Following evaporation of the solvent, the crude product was purified by column
chromatography on silica gel (hexane-CH2Cl2) to yield 9,10-Dibromophenanthrene as a
pale yellow solid (161 mg, 79% vyield).[1]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a
toluene solution of the purified 9,10-Dibromophenanthrene.[1]

X-ray Data Collection and Structure Refinement

Data Collection:
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» ARigaku R-AXIS RAPID diffractometer was used for data collection.[1]

e Absorption correction was performed using a numerical method (NUMABS).[1]
Structure Solution and Refinement:

e The structure was solved using SIR2004.[1]

» Refinement of F2 against all reflections was carried out using SHELXL97.[1]

e Molecular graphics were generated using ORTEP-3 for Windows, and the material for
publication was prepared with WinGX.[1]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the synthesis and crystal structure analysis of 9,10-
Dibromophenanthrene.
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Caption: Schematic of the face-to-face slipped antiparallel —rt stacking in 9,10-
Dibromophenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of 9,10-
Dibromophenanthrene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b099643#crystal-structure-analysis-of-9-10-
dibromophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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